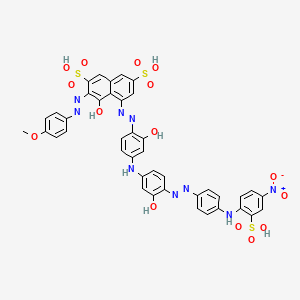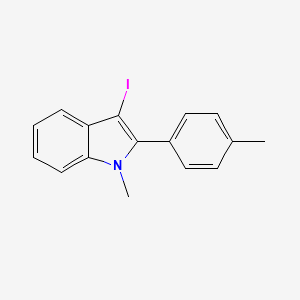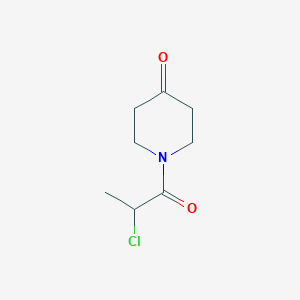
1-(2-Chloropropanoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Chloropropanoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of piperidin-4-one with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chloropropanoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloropropanoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new drugs, particularly those targeting neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)piperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
1-(2-Chloropropanoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)carbonylpiperidin-4-one: This compound has a similar structure but with a phenyl group instead of a propanoyl group.
Piperidin-4-one: The parent compound without the chloropropanoyl group.
1-(2-Fluoropropanoyl)piperidin-4-one: A fluorinated analog that may have different physicochemical properties and biological effects due to the presence of the fluorine atom.
Properties
CAS No. |
78440-44-5 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
1-(2-chloropropanoyl)piperidin-4-one |
InChI |
InChI=1S/C8H12ClNO2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5H2,1H3 |
InChI Key |
LGBPSXRRLAULMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(=O)CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


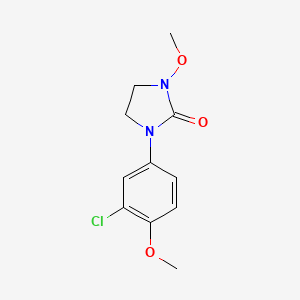
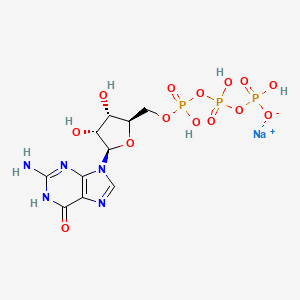
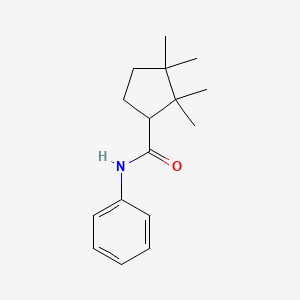

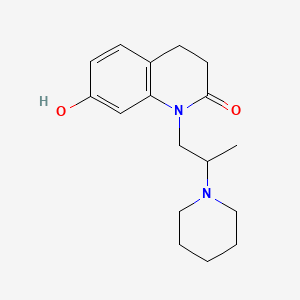
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
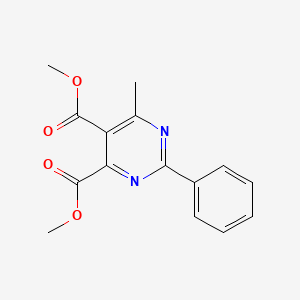
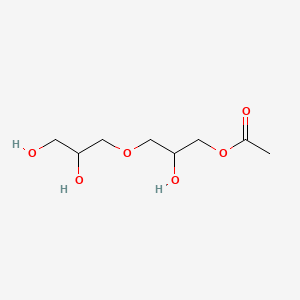

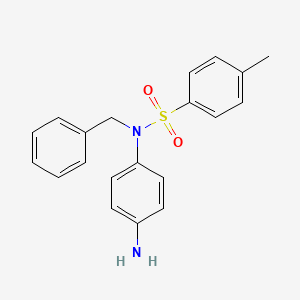
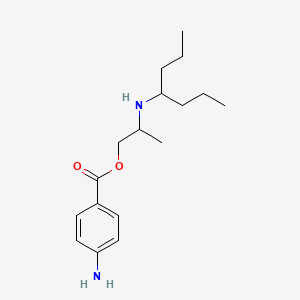
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
